molecular formula C12H16O2 B14432956 1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- CAS No. 79314-55-9

1-Pentanone, 3-hydroxy-2-methyl-1-phenyl-

Cat. No.: B14432956
CAS No.: 79314-55-9
M. Wt: 192.25 g/mol
InChI Key: JKUZVRUHLINACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- is an organic compound with the molecular formula C12H16O2 It is a ketone with a phenyl group attached to the first carbon and a hydroxyl group on the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 3-hydroxy-2-methylpentanone under controlled conditions. This reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve the use of Grignard reagents, where phenylmagnesium bromide reacts with a suitable precursor to yield the desired product. The reaction conditions are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- is unique due to the presence of both a hydroxyl and a phenyl group, which confer distinct chemical and biological properties.

Properties

79314-55-9

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-hydroxy-2-methyl-1-phenylpentan-1-one

InChI

InChI=1S/C12H16O2/c1-3-11(13)9(2)12(14)10-7-5-4-6-8-10/h4-9,11,13H,3H2,1-2H3

InChI Key

JKUZVRUHLINACA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C(=O)C1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.